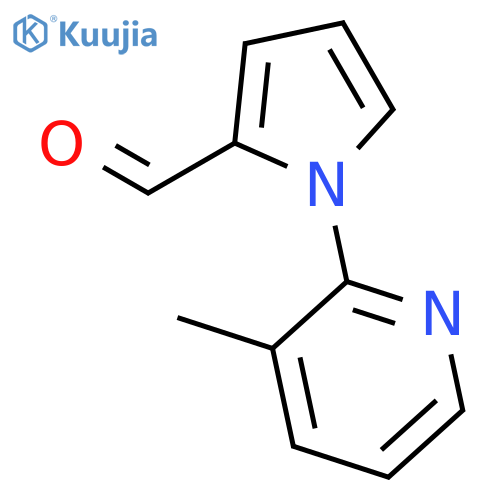Cas no 383136-11-6 (1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde)

383136-11-6 structure
商品名:1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS番号:383136-11-6
MF:C11H10N2O
メガワット:186.20990228653
MDL:MFCD02665158
CID:1077648
PubChem ID:3159602
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
- 1-(3-methyl-2-pyridyl)pyrrole-2-carbaldehyde
- 1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
- AC1MKMD4
- BBL022278
- CTK7I0110
- MolPort-000-147-832
- SBB010740
- 383136-11-6
- 1-(3-Methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde, AldrichCPR
- CS-0451908
- 1-(3-methyl-2-pyridyl)-1H-pyrrole-2-carbaldehyde
- STK895505
- DA-19591
- DTXSID30390188
- AKOS000295535
- SB62896
- 1-(3-methylpyridin-2-yl)pyrrole-2-carbaldehyde
-
- MDL: MFCD02665158
- インチ: InChI=1S/C11H10N2O/c1-9-4-2-6-12-11(9)13-7-3-5-10(13)8-14/h2-8H,1H3
- InChIKey: JNHAQORIZICKLY-UHFFFAOYSA-N
- ほほえんだ: CC1=C(N=CC=C1)N2C=CC=C2C=O
計算された属性
- せいみつぶんしりょう: 186.07900
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 34.9Ų
じっけんとくせい
- PSA: 34.89000
- LogP: 1.99320
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde セキュリティ情報
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M593345-500mg |
1-(3-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 500mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M593345-1g |
1-(3-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 1g |
$ 340.00 | 2022-06-03 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1482-1G |
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 95% | 1g |
¥ 1,940.00 | 2023-04-13 | |
| TRC | M593345-100mg |
1-(3-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 100mg |
$ 70.00 | 2022-06-03 | ||
| Matrix Scientific | 016803-1g |
1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 1g |
$485.00 | 2023-09-09 | ||
| Chemenu | CM313253-5g |
1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 95% | 5g |
$853 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522575-1g |
1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 98% | 1g |
¥2328.00 | 2024-05-16 | |
| Apollo Scientific | OR902467-250mg |
1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 95% | 250mg |
£150.00 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1482-5G |
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 95% | 5g |
¥ 5,834.00 | 2023-04-13 | |
| Chemenu | CM313253-1g |
1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-11-6 | 95% | 1g |
$*** | 2023-05-30 |
1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
383136-11-6 (1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde) 関連製品
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:383136-11-6)1-(3-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):276.0